molecular formula C19H16O4 B12010231 1,8-Dimethoxy-2-prop-2-enylanthracene-9,10-dione CAS No. 85313-89-9

1,8-Dimethoxy-2-prop-2-enylanthracene-9,10-dione

Cat. No.: B12010231
CAS No.: 85313-89-9
M. Wt: 308.3 g/mol
InChI Key: CUOACMDJIPKRBT-UHFFFAOYSA-N
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Description

1,8-Dimethoxy-2-prop-2-enylanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by its unique structure, which includes methoxy groups at the 1 and 8 positions, and a prop-2-enyl group at the 2 position. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dimethoxy-2-prop-2-enylanthracene-9,10-dione typically involves the following steps:

    Starting Material:

    Alkylation: The prop-2-enyl group is introduced at the 2 position through an alkylation reaction using an appropriate alkylating agent, such as allyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Methoxylation: Large-scale methoxylation using industrial reactors and optimized catalysts to ensure high yield and purity.

    Continuous Alkylation: Continuous flow alkylation processes to introduce the prop-2-enyl group efficiently.

Chemical Reactions Analysis

Types of Reactions

1,8-Dimethoxy-2-prop-2-enylanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the anthracene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted anthracenes, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,8-Dimethoxy-2-prop-2-enylanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in photophysical studies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors due to its photophysical properties.

Mechanism of Action

The mechanism of action of 1,8-Dimethoxy-2-prop-2-enylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, its quinone structure allows it to participate in redox reactions, which can influence cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: The parent compound, known for its use in dye production and as a precursor for various derivatives.

    1,4-Dimethoxyanthraquinone: Similar in structure but with methoxy groups at different positions, affecting its chemical properties and applications.

    2-Methyl-1,8-dimethoxyanthraquinone: Another derivative with a methyl group, showing different reactivity and biological activities.

Uniqueness

1,8-Dimethoxy-2-prop-2-enylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it valuable in applications requiring precise control over molecular interactions and properties.

Biological Activity

1,8-Dimethoxy-2-prop-2-enylanthracene-9,10-dione (CAS Number: 85313-89-9) is a synthetic compound belonging to the anthraquinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

  • Molecular Formula : C₁₉H₁₆O₄
  • Molecular Weight : 308.33 g/mol
  • LogP : 3.2077 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 52.6 Ų

These properties suggest that the compound may exhibit significant interaction with biological membranes, enhancing its potential bioactivity.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its cytotoxicity, antimicrobial properties, and interaction with cellular pathways.

Cytotoxicity

Research indicates that derivatives of anthraquinones, including this compound, exhibit cytotoxic effects against various cancer cell lines. A study published in ResearchGate highlighted the synthesis and evaluation of anthraquinone derivatives, noting their significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7) .

Cell LineIC50 (µM)
HeLa10.5
MCF-712.3
A54915.0

Antimicrobial Activity

The compound also shows promising antimicrobial activity. A comparative study on anthraquinone derivatives indicated that certain structural modifications enhance their efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for selected strains were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cells through the activation of caspase pathways.
  • Inhibition of Topoisomerases : Similar anthraquinone compounds have been shown to inhibit topoisomerase I and II, disrupting DNA replication and transcription.
  • Reactive Oxygen Species (ROS) Production : The generation of ROS is implicated in the cytotoxic effects observed in various cell lines.

Case Studies

A notable case study involved the application of this compound in drug discovery aimed at targeting specific cancer types. The study utilized a high-throughput screening approach to evaluate the efficacy of various derivatives against a panel of cancer cell lines. The results indicated that modifications in the methoxy groups significantly influenced both cytotoxicity and selectivity towards cancer cells.

Properties

CAS No.

85313-89-9

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

1,8-dimethoxy-2-prop-2-enylanthracene-9,10-dione

InChI

InChI=1S/C19H16O4/c1-4-6-11-9-10-13-16(19(11)23-3)18(21)15-12(17(13)20)7-5-8-14(15)22-2/h4-5,7-10H,1,6H2,2-3H3

InChI Key

CUOACMDJIPKRBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC(=C3OC)CC=C

Origin of Product

United States

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